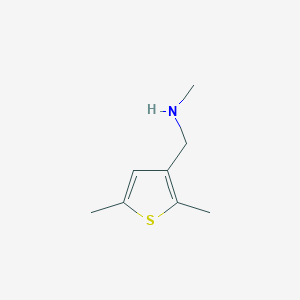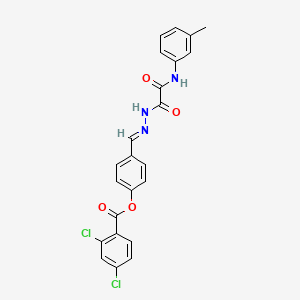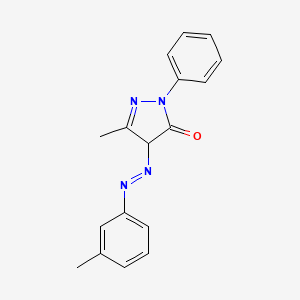
N-(2,6-dimethylphenyl)-1-hexyl-2-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,6-Dimethylphenyl)-1-hexyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide: is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinoline core, a hexyl chain, and a dimethylphenyl group. Its chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-Dimethylphenyl)-1-hexyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an arylamine in the presence of a base.
Attachment of the Hexyl Chain: The hexyl chain can be introduced through an alkylation reaction using a suitable alkyl halide and a strong base.
Introduction of the Dimethylphenyl Group: The dimethylphenyl group can be attached via a Friedel-Crafts acylation reaction, using an appropriate acyl chloride and a Lewis acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like nitric acid, sulfuric acid, and halogens (chlorine, bromine) are employed under controlled conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Nitrated, sulfonated, or halogenated derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block for the synthesis of more complex organic molecules.
- Studied for its reactivity and stability under various conditions.
Biology:
- Investigated for its potential as a biochemical probe due to its unique structure.
- Explored for its interactions with biological macromolecules.
Medicine:
- Potential applications in drug development, particularly as a lead compound for designing new pharmaceuticals.
- Studied for its pharmacological properties and potential therapeutic effects.
Industry:
- Utilized in the development of advanced materials, such as polymers and coatings.
- Investigated for its potential use in electronic devices due to its unique electronic properties.
Mechanism of Action
The mechanism of action of N-(2,6-Dimethylphenyl)-1-hexyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity and function. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
N-(2,6-Dimethylphenyl)-2-chloroacetamide: Shares the dimethylphenyl group but differs in the acetamide structure.
N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide: Contains a piperidine ring instead of the quinoline core.
N-(2,6-Dimethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide: Similar structure but lacks the hexyl chain.
Uniqueness: N-(2,6-Dimethylphenyl)-1-hexyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide is unique due to its combination of a quinoline core, a hexyl chain, and a dimethylphenyl group This unique structure imparts specific chemical and physical properties that distinguish it from other similar compounds
Properties
Molecular Formula |
C24H28N2O3 |
|---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-1-hexyl-4-hydroxy-2-oxoquinoline-3-carboxamide |
InChI |
InChI=1S/C24H28N2O3/c1-4-5-6-9-15-26-19-14-8-7-13-18(19)22(27)20(24(26)29)23(28)25-21-16(2)11-10-12-17(21)3/h7-8,10-14,27H,4-6,9,15H2,1-3H3,(H,25,28) |
InChI Key |
MGJWTCZEHCQJET-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=C(C=CC=C3C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-hydroxy-1-oxo-N-[2-(trifluoromethyl)phenyl]-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12049643.png)
![1-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-3-hydroxycyclopentane-1-carboxylic acid](/img/structure/B12049648.png)

![(3Z)-5-methyl-3-[(4-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B12049653.png)
![N-(4-bromo-2-methylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12049661.png)
![(5E)-2-(4-ethoxyphenyl)-5-(3-phenoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12049666.png)


![[Ala1,3,11,15]-Endothelin 1](/img/structure/B12049688.png)

![(2E)-4-({4-[(heptafluoropropyl)sulfanyl]phenyl}amino)-4-oxobut-2-enoic acid](/img/structure/B12049705.png)
![2-amino-4-(3,4-diethoxyphenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12049709.png)

![[3-[(E)-[(4-nitrobenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate](/img/structure/B12049715.png)
